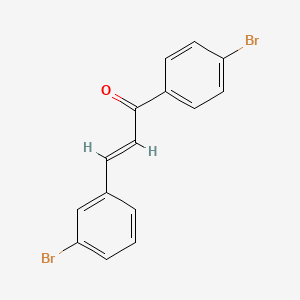
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H10Br2O and its molecular weight is 366.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, also known by its CAS number 919121-16-7, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula C15H10Br2O and a molecular weight of 366.05 g/mol. Its structure features two bromophenyl rings attached to a propenone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 4-bromobenzoylacetone under basic conditions. The process typically yields high purity and is characterized by the following steps:
- Preparation of Reactants : Dissolve sodium hydroxide in ethanol and water.
- Reaction Conditions : Maintain the reaction at low temperatures initially before allowing it to reach room temperature.
- Isolation : The product is filtered, washed, and dried to obtain the final compound with a yield of approximately 97% .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The results indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by this pathogen .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies using various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <25 | Induction of apoptosis via caspase activation |
| MCF-7 | <25 | Inhibition of cell proliferation |
The compound demonstrated an IC50 value less than 25 µM for both cell lines, indicating potent antiproliferative effects . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .
The biological activity of this compound is attributed to its ability to bind specific target proteins, disrupting their normal functions. This interaction alters key biochemical pathways involved in cell growth and survival, thereby enhancing its efficacy as an antimicrobial and anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of E. coli. The results showed a significant reduction in bacterial load when treated with concentrations ranging from 10 to 50 µM, confirming its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Response
Another study focused on MCF-7 cells treated with varying concentrations of the compound over 48 hours. The results indicated that higher concentrations led to significant morphological changes indicative of apoptosis, alongside increased levels of pro-apoptotic proteins .
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHGNLFATGLX-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














